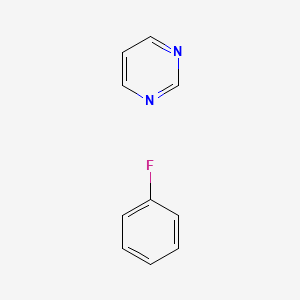

Fluorobenzene;pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorobenzene and pyrimidine are two distinct compounds that, when combined, form a unique chemical entity. Fluorobenzene is an aryl fluoride with the formula C₆H₅F, known for its use as a precursor to various fluorophenyl compounds . Pyrimidine, on the other hand, is a nitrogen-containing heterocycle with significant biological importance, being a core structure in DNA and RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fluorobenzene can be synthesized through the thermal decomposition of benzenediazonium tetrafluoroborate . This reaction involves heating the solid benzenediazonium tetrafluoroborate to initiate an exothermic reaction, producing fluorobenzene, boron trifluoride, and nitrogen gas. Pyrimidine derivatives can be synthesized using various methods, including the rhodium (II)-catalyzed reactions of cyclic diazo compounds with arylacetylenes or styrenes .

Industrial Production Methods: Industrial production of fluorobenzene typically involves the reaction of cyclopentadiene with difluorocarbene, followed by ring expansion and elimination of hydrogen fluoride . Pyrimidine derivatives are produced using methods such as microwave radiation, ultrasound, and grinding with different catalysts like ionic liquids, acids, metals, and nanocatalysts .

Analyse Chemischer Reaktionen

Types of Reactions: Fluorobenzene undergoes various reactions, including electrophilic substitution, where the para position is more activated than benzene due to the pi-donor properties of fluoride . Pyrimidine derivatives can participate in cross-coupling reactions, such as the palladium-catalyzed cross-coupling with boronic acids .

Common Reagents and Conditions: Common reagents for reactions involving fluorobenzene include hydrofluoric acid and benzenediazonium chloride . For pyrimidine derivatives, reagents such as palladium catalysts and boronic acids are frequently used .

Major Products: Major products from reactions involving fluorobenzene include 1-bromo-4-fluorobenzene . Pyrimidine derivatives can form various substituted pyrimidines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Fluorobenzene and pyrimidine derivatives have numerous applications in scientific research. Fluorobenzene is used as a precursor for fluorophenyl compounds, which are important in pharmaceuticals and materials science . Pyrimidine derivatives are crucial in medicinal chemistry, with applications in anticancer, antiviral, and antimicrobial treatments . They are also used in the development of fluorescent probes for studying intracellular processes and chemosensors .

Wirkmechanismus

The mechanism of action for fluorobenzene and pyrimidine derivatives varies depending on their specific applications. Fluorobenzene’s pi-donor properties activate the para position for electrophilic substitution . Pyrimidine derivatives, such as 5-fluorouracil, inhibit thymidylate synthase, leading to the disruption of DNA synthesis in cancer cells . Other pyrimidine derivatives may inhibit enzymes like DNA topoisomerase 1, affecting DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

Fluorobenzene can be compared to other halobenzenes like chlorobenzene, bromobenzene, and iodobenzene . Its unique pi-donor properties make it more reactive in electrophilic substitution reactions. Pyrimidine derivatives can be compared to other nitrogen-containing heterocycles like pyridine and pyrazine . Pyrimidine’s ability to form hydrogen bonds and its role in DNA and RNA make it unique among these compounds.

List of Similar Compounds:- Chlorobenzene

- Bromobenzene

- Iodobenzene

- Pyridine

- Pyrazine

Eigenschaften

CAS-Nummer |

835653-06-0 |

|---|---|

Molekularformel |

C10H9FN2 |

Molekulargewicht |

176.19 g/mol |

IUPAC-Name |

fluorobenzene;pyrimidine |

InChI |

InChI=1S/C6H5F.C4H4N2/c7-6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5H;1-4H |

InChI-Schlüssel |

FOPROEBLKARBGB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)F.C1=CN=CN=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)

![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)

![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)